Cas no 59232-87-0 (9,4-(Epoxypentadeca[1,11,13]trienimino)furo[2',3':7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione,16-(acetyloxy)-5,6,18,20-tetrahydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-,(9S,12E,14S,15R,16S,17R,18R,19R,20S,21S,22E,24Z)-)
![9,4-(Epoxypentadeca[1,11,13]trienimino)furo[2',3':7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione,16-(acetyloxy)-5,6,18,20-tetrahydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-,(9S,12E,14S,15R,16S,17R,18R,19R,20S,21S,22E,24Z)- structure](https://de.kuujia.com/scimg/cas/59232-87-0x500.png)
59232-87-0 structure
Produktname:9,4-(Epoxypentadeca[1,11,13]trienimino)furo[2',3':7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione,16-(acetyloxy)-5,6,18,20-tetrahydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-,(9S,12E,14S,15R,16S,17R,18R,19R,20S,21S,22E,24Z)-
9,4-(Epoxypentadeca[1,11,13]trienimino)furo[2',3':7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione,16-(acetyloxy)-5,6,18,20-tetrahydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-,(9S,12E,14S,15R,16S,17R,18R,19R,20S,21S,22E,24Z)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 9,4-(Epoxypentadeca[1,11,13]trienimino)furo[2',3':7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione,16-(acetyloxy)-5,6,18,20-tetrahydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-,(9S,12E,14S,15R,16S,17R,18R,19R,20S,21S,22E,24Z)-
- 9,4-(Epoxypentadeca[1,11,13]trienimino)furo[2',3':7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione,16-(acetyloxy)-5,6,18,20-tetrahy
- 9,4-(Epoxypentadeca[1,11,13]trienimino)furo[2',3':7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione,16-(acetyloxy)-5,6,18,20-tetrahydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-,(9S,12E,14S,15R,16S,17R,18
- Rifamycin P
- 59232-87-0
- BRN 1070838
- [(9Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate
- XTPGUQSTSWYULT-TXXBDZDDSA-N
-
- Inchi: InChI=1S/C38H46N2O11S/c1-16-11-10-12-17(2)37(47)40-28-32(45)25-24(27-35(28)52-15-39-27)26-34(21(6)31(25)44)51-38(8,36(26)46)49-14-13-23(48-9)18(3)33(50-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,23,29-30,33,42-45H,1-9H3,(H,40,47)/b11-10+,14-13-,17-12+
- InChI-Schlüssel: XTPGUQSTSWYULT-TXXBDZDDSA-N
- Lächelt: CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC=N5)O)C
Berechnete Eigenschaften
- Genaue Masse: 738.282231
- Monoisotopenmasse: 738.282231
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 52
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1420
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 9
- Definierter Bond-Stereozentrenzahl: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topologische Polaroberfläche: 222
Experimentelle Eigenschaften
- Dichte: 1.38
- Siedepunkt: 934.3°C at 760 mmHg
- Flammpunkt: 518.8°C
- Brechungsindex: 1.652
9,4-(Epoxypentadeca[1,11,13]trienimino)furo[2',3':7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione,16-(acetyloxy)-5,6,18,20-tetrahydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-,(9S,12E,14S,15R,16S,17R,18R,19R,20S,21S,22E,24Z)- Verwandte Literatur
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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2. Book reviews
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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